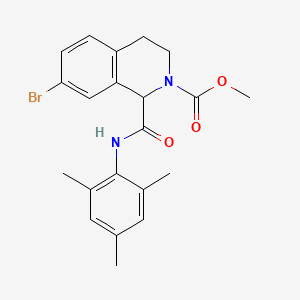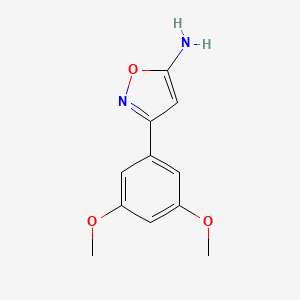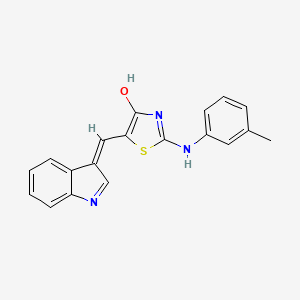![molecular formula C17H16N4O4S B2496210 N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898500-68-0](/img/structure/B2496210.png)
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multi-step chemical reactions. Starting materials, typically aromatic organic acids, are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds are synthesized by reacting these thiols with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this family has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These studies confirm the successful incorporation of the 1,3,4-oxadiazole moiety and various substitutions on the molecule (Siddiqui et al., 2014).
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole ring are known for their reactivity towards various electrophiles and nucleophiles, demonstrating a range of chemical transformations. These reactions are crucial for the synthesis of derivatives with potential biological activities (Nayak et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of these compounds are influenced by their molecular structure and substituents. Specific studies on these aspects are crucial for understanding their behavior in various solvents and conditions, which is essential for their application in synthesis and drug formulation (Jenepha Mary et al., 2022).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with biological molecules, are determined by their functional groups and overall molecular architecture. Studies have shown that these compounds exhibit promising biological activities, such as antibacterial and enzyme inhibition effects, which are directly related to their chemical properties (Aziz-Ur-Rehman et al., 2020).
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Research demonstrates various synthesis methods for derivatives of 1,3,4-oxadiazole and acetamide, showcasing the versatility of these compounds. These methods often involve the conversion of different aromatic organic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, followed by reactions with various electrophiles to obtain target molecules (K. Nafeesa et al., 2017), (S. Z. Siddiqui et al., 2014).
Characterization and Molecular Docking : Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are used for structural elucidation. Molecular docking studies are conducted to understand the interaction of synthesized derivatives with biological targets, revealing their potential pharmacological applications (S. Z. Siddiqui et al., 2014).
Pharmacological Evaluation
- Antibacterial and Enzyme Inhibition : Several studies have shown that derivatives of 1,3,4-oxadiazole and acetamide possess significant antibacterial activities against both gram-negative and gram-positive bacteria. Moreover, these compounds exhibit enzyme inhibition properties, indicating their potential in developing new therapeutic agents (K. Nafeesa et al., 2017), (S. Z. Siddiqui et al., 2014).
Anticancer Evaluation
- Anticancer Activity : Research on 1,3,4-oxadiazole derivatives has also explored their anticancer potential. Screening against an array of human cancer cells has revealed superior activity of certain derivatives, indicating the importance of the 1,3,4-oxadiazole moiety in the design of anticancer drugs (N. Polkam et al., 2021).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-23-13-6-5-12(8-14(13)24-2)19-15(22)10-26-17-21-20-16(25-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSZPAVOQVVDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)

![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)


